Methyl 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H9Cl2NO3 |
|---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
methyl 3-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-6-10(12(16)17-2)11(15-18-6)7-3-8(13)5-9(14)4-7/h3-5H,1-2H3 |
InChI Key |
LZWGSGHFPJJYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC(=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydroxamoyl Chlorides with Methyl or Ethyl Acetoacetate
Overview:
This method involves the condensation of 3,5-dichlorobenzohydroxamoyl chloride with methyl or ethyl acetoacetate in the presence of a base such as triethylamine, often with dehydrating agents like magnesium sulfate or molecular sieves to facilitate the reaction.
- The hydroxamoyl chloride reacts with acetoacetate derivatives, leading to cyclization and formation of the isoxazole ring.
- The process typically proceeds under inert atmospheres at controlled temperatures (around 0–25°C).
| Parameter | Details |
|---|---|
| Solvent | Toluene, ethyl acetate, acetonitrile |
| Catalyst | Triethylamine, N,N-diisopropylethylamine |
| Temperature | 0°C to 25°C |
| Dehydrating agent | Anhydrous magnesium sulfate or molecular sieves |
- Condensing 3,5-dichlorobenzohydroxamoyl chloride with methyl acetoacetate yields methyl 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate.
Hydrolysis and Conversion of Ester to Acid, Followed by Chlorination
Overview:
This approach involves hydrolyzing the methyl ester to the corresponding carboxylic acid, then converting it into the acyl chloride, and subsequently reacting with suitable amines or other nucleophiles.
- Hydrolysis of this compound to the acid using aqueous base (e.g., potassium hydroxide).
- Conversion of the acid to the acid chloride using thionyl chloride in anhydrous conditions, often in solvents like toluene.
- Reaction of the acyl chloride with amines or other nucleophiles to form derivatives or further functionalized compounds.
| Step | Reagent | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Hydrolysis | KOH | Water | Reflux | Produces the acid |
| Chlorination | Thionyl chloride | Toluene | 20–50°C | Anhydrous conditions |
| Coupling | Amine (e.g., trifluoromethyl aniline) | Toluene | 0–20°C | For derivatives |
Direct Synthesis via Trichloromethyl Carbonates
Overview:
A more recent method involves the direct synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride using bis(trichloromethyl) carbonate, which then reacts with phenyl derivatives to form the target compound.
- 3-phenyl-5-methyl-4-isoxazole reacts with bis(trichloromethyl) carbonate in an organic solvent (e.g., dichloromethane or toluene).
- The reaction proceeds at 20–150°C for 1–6 hours, yielding the formyl chloride intermediate.
- Subsequent chlorination and coupling with amines or phenols lead to the final compound.
| Parameter | Details |
|---|---|
| Solvent | Toluene, dichloromethane, acetonitrile |
| Temperature | 20–150°C |
| Reaction Time | 1–6 hours |
Multistep Synthesis Involving Chlorination and Nucleophilic Displacement
Overview:
This method involves preparing 3,5-disubstituted isoxazoles via chlorination of precursors followed by nucleophilic displacement to introduce the dichlorophenyl group.
- Synthesis of 3-phenyl-5-chloroisoxazoles from benzoylacetonitriles and hydroxylamine.
- Nucleophilic displacement of the chlorine atom with suitable nucleophiles (e.g., methoxide, thiolate).
- Introduction of the methyl group at the 5-position via lithiation and carboxylation.
| Step | Reagent | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Chlorination | Chlorinating agents | Organic solvent | Room temperature | Produces 3-phenyl-5-chloroisoxazoles |
| Displacement | Nucleophile | Same solvent | Varies | Yields 5-alkoxy or -thio derivatives |
| Lithiation | n-Butyllithium | Tetrahydrofuran (THF) | -78°C | For carboxylation |
Summary Table of Key Methods
| Method | Key Reagents | Main Steps | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of hydroxamoyl chlorides | Hydroxamoyl chlorides + acetoacetates | Cyclization via condensation | High regioselectivity | Requires pure reagents |
| Hydrolysis + chlorination | Methyl ester + SOCl₂ | Hydrolysis, chlorination | Versatile for derivatives | Multi-step, time-consuming |
| Trichloromethyl carbonate route | Bis(trichloromethyl) carbonate | Direct formation of formyl chloride | Efficient for complex derivatives | Requires specialized reagents |
| Chlorination + nucleophilic displacement | Benzoylacetonitriles | Stepwise chlorination/displacement | Good for substitution patterns | Multiple steps, purification needed |
Chemical Reactions Analysis
Oxidation Reactions
The methyl ester and electron-rich isoxazole ring participate in oxidation processes:
-
Carboxylic Acid Formation : Treatment with strong oxidizing agents like KMnO₄ under acidic conditions converts the ester group to a carboxylic acid, yielding 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.
-
Ring Oxidation : Chromium-based oxidants (e.g., CrO₃) may modify the isoxazole ring, though products depend on reaction conditions.
Reduction Reactions
Reducing agents target the ester and aromatic systems:
-
Ester to Alcohol : LiAlH₄ reduces the ester to a primary alcohol, forming 4-(hydroxymethyl)-5-methyl-3-(3,5-dichlorophenyl)isoxazole.
-
Aromatic Ring Reduction : Catalytic hydrogenation (H₂/Pd) can partially reduce the dichlorophenyl group, though this is less common.
Substitution Reactions
The dichlorophenyl group and methyl substituents undergo nucleophilic and electrophilic substitutions:
Halogen Replacement
-
Nucleophilic Aromatic Substitution : Chlorine atoms at the 3,5-positions on the phenyl ring react with methoxide (NaOMe) or amines (e.g., NH₃) under basic conditions to form methoxy- or amino-substituted derivatives.
Bromination
-
Radical Bromination : N-Bromosuccinimide (NBS) with benzoyl peroxide selectively brominates the 5-methyl group, yielding 5-(bromomethyl)-3-(3,5-dichlorophenyl)isoxazole-4-carboxylate. This intermediate reacts with amines to form imines (e.g., 48, 51) via autoxidation pathways .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic | H₂SO₄, H₂O, Δ | Carboxylic acid | >80% |
| Basic | NaOH, MeOH/H₂O | Sodium carboxylate | >90% |
Decarboxylation
Thermal decarboxylation (Δ > 200°C) eliminates CO₂ from the carboxylic acid derivative (post-hydrolysis), forming 5-methyl-3-(3,5-dichlorophenyl)isoxazole.
Cycloaddition Reactions
The isoxazole ring participates in dipolar cycloadditions:
-
With Nitrile Oxides : Under thermal conditions, [3+2] cycloaddition generates fused isoxazoline derivatives, useful for constructing polycyclic systems.
Side Reactions and Byproducts
Unexpected outcomes highlight reactivity nuances:
-
Imine Formation : Attempted coupling of brominated intermediates with diamines (e.g., 50) yields imines (e.g., 48) via autoxidation of amine intermediates, even without added oxidizers .
-
Low-Yield Pathways : Bromination followed by amine coupling achieves only 3% yield over two steps, suggesting competing degradation or side reactions .
Table 1: Substitution Reactions at the Dichlorophenyl Group
| Nucleophile | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Methoxide | NaOMe, MeOH, reflux | 3,5-Dimethoxy-substituted derivative | |
| Ammonia | NH₃, EtOH, 60°C | 3,5-Diamino-substituted derivative |
Table 2: Bromination and Subsequent Reactions
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromination | NBS, BPO, CCl₄, Δ | 5-(Bromomethyl) intermediate | ~60% |
| Imine Formation | Diethyl-p-phenylenediamine, Δ | Imine 48 | 3% |
Structural and Mechanistic Insights
-
Electronic Effects : Electron-withdrawing chlorine atoms enhance electrophilic substitution at the phenyl ring.
-
Steric Hindrance : The 3,5-dichloro arrangement directs reagents to the para position, influencing regioselectivity.
-
Autoxidation Pathways : Amine intermediates oxidize spontaneously to imines, likely via radical mechanisms .
Scientific Research Applications
Methyl 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The compound’s activity and properties are heavily influenced by its substitution pattern. Key structural analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3,5-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to the 4-fluorophenyl analog (weaker electron withdrawal) or dimethylisoxazole derivatives (electron-donating methyl groups) .
Physicochemical Properties
- Molecular Weight : The dichlorophenyl substituent increases molecular weight (~278.12 g/mol for the target compound) compared to the fluorinated analog (235.21 g/mol) .
- Solubility : Dimethylisoxazole derivatives () incorporate alkoxy groups (e.g., methoxy, ethoxy) to enhance solubility, whereas the dichlorophenyl group in the target compound may reduce aqueous solubility due to hydrophobicity .
Biological Activity
Methyl 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique molecular structure that includes a five-membered heterocyclic ring with nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts.
- Molecular Formula : CHClNO
- Molecular Weight : 286.11 g/mol
- Structure : Contains a dichlorophenyl substituent and a carboxylate functional group, enhancing its biological activity.
Biological Activities
Research indicates that derivatives of isoxazoles, including this compound, exhibit various biological properties:
- Antimicrobial Activity : Studies have shown that isoxazole derivatives can inhibit the growth of certain bacteria and fungi, making them candidates for antibiotic development.
- Anticancer Properties : Some isoxazole compounds demonstrate cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, highlighting a synergistic effect that enhances therapeutic efficacy.
-
Antimicrobial Testing :
- In vitro assays demonstrated that this compound exhibits moderate to excellent activity against several phytopathogenic fungi. The mechanism of action involves disrupting the integrity of microbial cell membranes, leading to cell lysis.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. For instance:
- Binding Affinity : Research has indicated that the dichlorophenyl group significantly enhances binding interactions with specific receptors implicated in cancer progression and inflammation.
Comparative Analysis
To better understand the biological activity of this compound relative to other similar compounds, a comparative analysis was conducted:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | Structure | Moderate | High |
| 5-Methylisoxazole-4-carboxylic acid | - | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via a multi-step approach:
Isoxazole ring formation : Cyclocondensation of hydroxylamine with a β-diketone intermediate (e.g., 3,5-dichlorophenyl-substituted diketone) under acidic conditions.
Esterification : React the carboxylic acid intermediate (e.g., 5-methylisoxazole-4-carboxylic acid) with methanol using H₂SO₄ or DCC as a catalyst .
- Optimization :
- Use anhydrous conditions to prevent hydrolysis of the ester group.
- Monitor reaction progress via TLC or HPLC to ensure completion.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) .
Q. How can the purity and structural integrity of this compound be validated?
- Answer :
- Purity :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Target >98% purity .
- Melting Point : Compare observed mp (e.g., 168–170°C for analogous isoxazole derivatives) with literature values .
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks based on substituents (e.g., 3,5-dichlorophenyl protons at δ 7.4–7.6 ppm; ester methyl at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Refine single-crystal data using SHELXL for precise bond-length/angle analysis .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?
- Answer : Discrepancies (e.g., unexpected NMR splitting or IR stretches) may arise from:
- Tautomerism : Isoxazole rings can exhibit keto-enol tautomerism; use variable-temperature NMR to identify dynamic equilibria .
- Impurity Interference : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
- Crystal Packing Effects : Compare solid-state (X-ray) vs. solution (NMR) structures to assess conformational flexibility .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
- Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., AChE inhibitors in ; GPCRs in ).
- Derivatization :
- Modify the ester group (e.g., hydrolyze to carboxylic acid for salt formation).
- Introduce substituents at the 5-methyl position to assess steric effects .
- Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., AChE inhibition with DTNB reagent).
- Cellular Uptake : Measure logP values (HPLC retention time) to correlate hydrophobicity with membrane permeability .
Methodological Challenges and Solutions
Q. What are the stability considerations for this compound under experimental conditions?
- Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dichlorophenyl moiety .
- Hydrolysis Risk : Avoid aqueous buffers at high pH; use aprotic solvents (DMSO, DMF) for biological assays .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C for most esters) .
Q. How can computational methods aid in predicting the compound’s reactivity or binding modes?
- Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., AChE active site; PDB ID 1ACJ) .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- MD Simulations : Simulate solvation effects in water/membrane systems (GROMACS) to assess conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
